molecular formula C6H12ClNO B2460761 6-Oxa-3-azabicyclo[3.2.1]octane hydrochloride CAS No. 1461708-41-7

6-Oxa-3-azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B2460761
CAS No.: 1461708-41-7
M. Wt: 149.62
InChI Key: ADQJXEWIAFVAHZ-UHFFFAOYSA-N
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Description

6-Oxa-3-azabicyclo[3.2.1]octane hydrochloride is a bicyclic compound that features both oxygen and nitrogen atoms within its structure. This compound is known for its unique chemical properties and is used in various fields such as organic synthesis, pharmaceuticals, and agrochemicals .

Mechanism of Action

Target of Action

Similar compounds have been used in the development of pi3k inhibitors , suggesting potential targets within the PI3K/AKT/mTOR pathway.

Biochemical Pathways

Assuming the compound acts as a PI3K inhibitor, it would affect the PI3K/AKT/mTOR pathway . This pathway is crucial for cellular processes such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. Inhibition of this pathway could lead to reduced cell proliferation and survival, particularly in cancer cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxa-3-azabicyclo[3.2.1]octane hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material . Another approach involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

6-Oxa-3-azabicyclo[3.2.1]octane hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Oxa-3-azabicyclo[3.2.1]octane hydrochloride is unique due to its specific bicyclic structure, which includes both oxygen and nitrogen atoms. This structural feature imparts distinct chemical properties and reactivity, making it valuable in various applications .

Properties

IUPAC Name

6-oxa-3-azabicyclo[3.2.1]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c1-5-2-7-3-6(1)8-4-5;/h5-7H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADQJXEWIAFVAHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1OC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461708-41-7
Record name 6-oxa-3-azabicyclo[3.2.1]octane hydrochloride
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